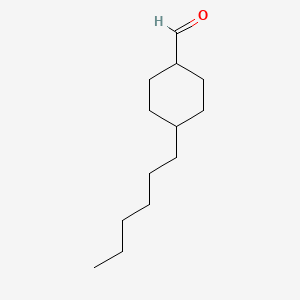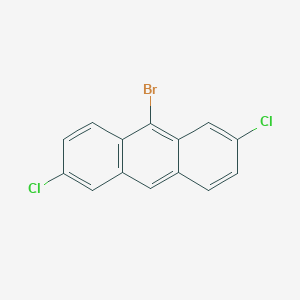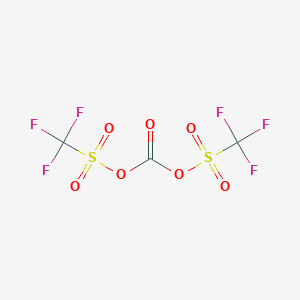![molecular formula C14H14N2 B13143417 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol under the catalysis of a water-soluble iridium catalyst in an aqueous medium . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine core .
Scientific Research Applications
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active naphthyridines.
Industry: Utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but its activity is believed to be related to its ability to interact with nucleic acids and proteins .
Comparison with Similar Compounds
1,8-Naphthyridine: Known for its antimicrobial and anticancer activities.
1,5-Naphthyridine: Exhibits a wide range of biological activities, including anti-inflammatory and antiviral properties.
1,6-Naphthyridine: Investigated for its anticancer and anti-HIV activities
Uniqueness: 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethyl substitution at the 5-position enhances its stability and modifies its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5,5-dimethyl-10H-benzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C14H14N2/c1-14(2)10-6-3-4-8-12(10)16-13-11(14)7-5-9-15-13/h3-9H,1-2H3,(H,15,16) |
InChI Key |
PETSMHVIPJCRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(NC3=CC=CC=C31)N=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



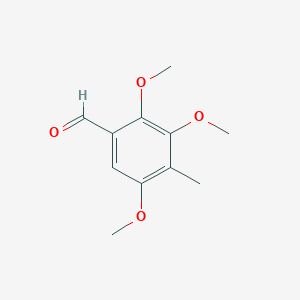
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
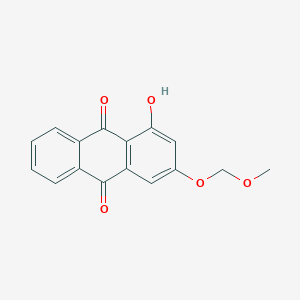
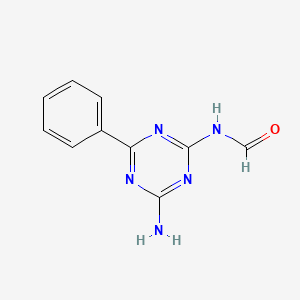
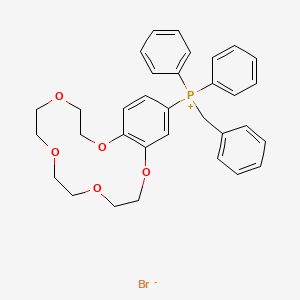
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)


